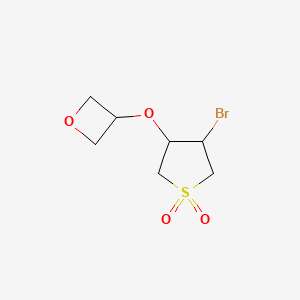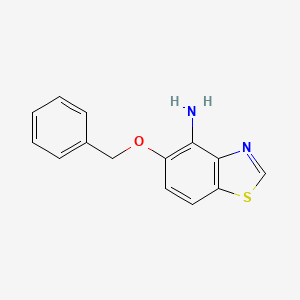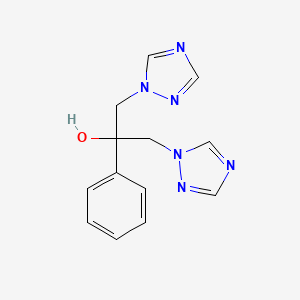
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1,3-diazido-2-phenylpropan-2-ol with an alkyne in the presence of a copper catalystThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the CuAAC reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole rings can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antifungal and anticancer agents
Materials Science: It is used in the synthesis of polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to specific receptors, leading to the desired therapeutic effect. The triazole rings can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(1,2,3-triazol-1-yl)propan-2-ol derivatives .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of two triazole rings, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its structural rigidity make it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C13H14N6O |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H14N6O/c20-13(6-18-10-14-8-16-18,7-19-11-15-9-17-19)12-4-2-1-3-5-12/h1-5,8-11,20H,6-7H2 |
InChI Key |
YPJSCLVZCUVNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)

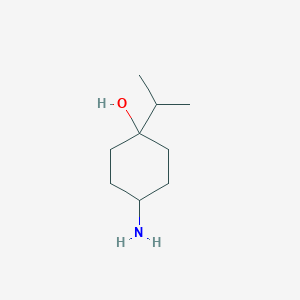
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
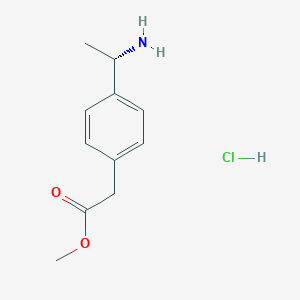

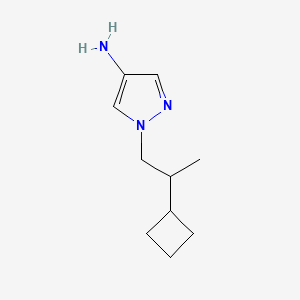
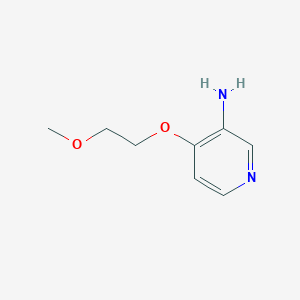
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
